molecular formula C10H14O3S B2477086 2-(Benzenesulfonyl)-2-methylpropan-1-ol CAS No. 1889950-14-4

2-(Benzenesulfonyl)-2-methylpropan-1-ol

Cat. No.: B2477086
CAS No.: 1889950-14-4
M. Wt: 214.28
InChI Key: NJQGXOXSSPNSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzenesulfonyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms

Scientific Research Applications

2-(Benzenesulfonyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “2-(Benzenesulfonyl)-2-methylpropan-1-ol” would depend on its use. For example, if used as a reagent in a chemical reaction, the benzenesulfonyl group could act as a leaving group, or the alcohol could act as a nucleophile .

Safety and Hazards

While specific safety and hazard information for “2-(Benzenesulfonyl)-2-methylpropan-1-ol” is not available, compounds containing benzenesulfonyl groups can be corrosive and cause severe skin burns and eye damage .

Future Directions

The future directions in the study and use of “2-(Benzenesulfonyl)-2-methylpropan-1-ol” would likely involve exploring its potential uses in various chemical reactions, given the reactivity of the benzenesulfonyl and alcohol groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-2-methylpropan-1-ol typically involves the reaction of benzenesulfonyl chloride with 2-methylpropan-1-ol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-methylpropan-1-ol attacks the sulfonyl chloride, resulting in the formation of the desired product. Common bases used in this reaction include pyridine and triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonyl compound with similar reactivity.

    2-(Trifluoromethyl)benzenesulfonyl chloride: A derivative with a trifluoromethyl group that exhibits different reactivity due to the electron-withdrawing effect of the trifluoromethyl group.

    4-(2-Aminoethyl)benzenesulfonamide: A sulfonamide derivative with different biological activity.

Uniqueness

2-(Benzenesulfonyl)-2-methylpropan-1-ol is unique due to its specific structure, which combines the properties of a sulfonyl group with a secondary alcohol. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler sulfonyl compounds.

Properties

IUPAC Name

2-(benzenesulfonyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-10(2,8-11)14(12,13)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQGXOXSSPNSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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